Unactivated cyclophosphamide often yields false-negative results in standard cell cultures. Cyclophosphamide monohydrate (CAS 6055-19-2) provides solution: a stable crystalline prodrug requiring hepatic CYP450 activation, definitive positive control for S9 fraction validation. - Monohydrate form prevents hygroscopic liquefaction, eliminating up to 6.4% dosing inaccuracies. - Preferential 4-hydroxylation avoids neurotoxic chloroacetaldehyde, unlike ifosfamide. - Consistent purity for murine tumor models, CYP induction, and DDI assays.
Cyclophosphamide monohydrate is a highly stable oxazaphosphorine-class alkylating agent and a classic prodrug requiring hepatic cytochrome P450 (CYP450) activation. Unlike direct-acting nitrogen mustards, it remains biologically inert until undergoing 4-hydroxylation to form the active DNA-crosslinking species, phosphoramide mustard. For procurement and formulation purposes, the monohydrate form (CAS 6055-19-2) is universally preferred over the anhydrous form due to its superior crystalline stability and resistance to ambient moisture degradation. This ensures precise gravimetric handling and reproducible stock solution preparation for in vivo models and specialized in vitro metabolic assays .
Substituting cyclophosphamide with direct-acting nitrogen mustards (e.g., chlorambucil or melphalan) or close structural analogs (e.g., ifosfamide) fundamentally alters assay mechanics and metabolic profiles. In standard in vitro cell cultures, unactivated cyclophosphamide will yield false-negative cytotoxicity results unless co-cultured with hepatic S9 fractions, making it non-interchangeable with direct-acting mustards [1]. Furthermore, compared to ifosfamide, cyclophosphamide exhibits a distinct CYP450 activation profile, heavily favoring 4-hydroxylation over N-dechloroethylation, which drastically reduces the generation of neurotoxic chloroacetaldehyde byproducts [2]. Finally, substituting the monohydrate form with anhydrous cyclophosphamide introduces severe handling risks, as the anhydrous form is highly hygroscopic and prone to liquefaction, leading to dosing inaccuracies of up to 6.4% [3].
Cyclophosphamide is a prodrug that requires enzymatic conversion to exert cytotoxic effects. In microculture tetrazolium assays, the baseline 50% growth inhibitory concentration (IC50) of unactivated cyclophosphamide is greater than 600 µg/mL. However, upon the addition of a liver subcellular fraction (S9), the IC50 drops to less than 4 µg/mL, representing a >150-fold increase in potency [1].
| Evidence Dimension | In vitro IC50 (Cytotoxicity) |
| Target Compound Data | < 4 µg/mL (with hepatic S9 fraction) |
| Comparator Or Baseline | > 600 µg/mL (without S9 fraction) |
| Quantified Difference | >150-fold increase in cytotoxic potency |
| Conditions | Microculture tetrazolium assay with/without liver S9 subcellular fraction |
Buyers must procure cyclophosphamide specifically for in vivo models or S9-supplemented assays; it cannot be used as a direct-acting cytotoxic agent in standard cell culture.
While both cyclophosphamide and ifosfamide are oxazaphosphorine prodrugs, their metabolic pathways diverge significantly under CYP2B1 catalysis. Cyclophosphamide undergoes highly efficient 4-hydroxylation to form the active mustard, with N-dechloroethylation (the inactivation pathway generating toxic chloroacetaldehyde) accounting for only ~3% of total metabolism. In contrast, approximately 50% of ifosfamide metabolism proceeds via the N-dechloroethylation pathway[1].
| Evidence Dimension | Rate of N-dechloroethylation (inactivation/toxic byproduct pathway) |
| Target Compound Data | ~3% of total metabolism (Cyclophosphamide) |
| Comparator Or Baseline | ~50% of total metabolism (Ifosfamide) |
| Quantified Difference | 16.6-fold lower toxic byproduct generation pathway |
| Conditions | Reconstituted CYP2B1 expression system |
Cyclophosphamide provides a much higher yield of the active alkylating metabolite with significantly lower generation of confounding toxic byproducts in metabolic assays compared to ifosfamide.
The physical form of cyclophosphamide dictates its handling reliability in the laboratory. Cyclophosphamide monohydrate (CAS 6055-19-2) is a stable crystalline powder. In contrast, anhydrous cyclophosphamide (CAS 50-18-0) is highly hygroscopic and readily liquefies upon exposure to ambient moisture. Formulating with the anhydrous form instead of the monohydrate can result in up to a 6.4% discrepancy in the active substance content due to uncontrolled water absorption [1].
| Evidence Dimension | Physical stability and active substance dosing variance |
| Target Compound Data | Stable crystalline powder, precise gravimetric dosing (Monohydrate) |
| Comparator Or Baseline | Hygroscopic, prone to liquefaction, up to 6.4% dosing error (Anhydrous) |
| Quantified Difference | Elimination of moisture-induced liquefaction and dosing discrepancies |
| Conditions | Ambient laboratory storage and stock solution preparation |
Procuring the monohydrate form ensures reproducible stock solutions and prevents material loss due to environmental moisture degradation.
Due to its strict requirement for metabolic activation, cyclophosphamide monohydrate is the premier positive control for validating hepatic S9 fraction activity in in vitro chemosensitivity and toxicology assays, where direct-acting mustards would bypass the metabolic step [1].
Because its 4-hydroxylation is heavily dependent on specific cytochrome P450 enzymes (e.g., CYP2B6, CYP3A4), cyclophosphamide is utilized in primary hepatocyte cultures to study drug-drug interactions, CYP autoinduction, and polymorphic enzyme kinetics [2].
The compound's high in vivo conversion rate to phosphoramide mustard, combined with the superior shelf-stability and dosing accuracy of the monohydrate form, makes it the standard alkylating agent for establishing baseline efficacy in murine tumor models [3].
Acute Toxic;Health Hazard